3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound belonging to the benzazepine family. It is characterized by a bicyclic structure that includes a nitrogen atom in its framework, contributing to its potential biological activities. The compound's molecular formula is , and it has garnered attention for its applications in medicinal chemistry.
3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is classified as a bicyclic amine and falls under the category of psychoactive substances due to its interaction with neurotransmitter systems. Its derivatives are often explored for their therapeutic potential in treating various neurological disorders.
The synthesis of 3,3,5-trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves several key steps:
Reaction conditions are crucial for optimizing yield and purity. Factors such as temperature, reaction time, and solvent choice can significantly affect the outcome. Continuous flow reactors may be employed in industrial settings to improve efficiency and scalability of the synthesis process .
The molecular structure of 3,3,5-trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can be represented as follows:
The compound has a molecular weight of approximately 215.73 g/mol. Its InChI representation is:
This structural information indicates a complex arrangement that contributes to its pharmacological properties .
3,3,5-trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can participate in various chemical reactions typical of amines and cyclic compounds:
The reactivity of this compound is influenced by the substituents on the benzene ring and the presence of the nitrogen atom in the bicyclic structure. These factors dictate its interactions with other chemical species and its potential transformations under different conditions .
The mechanism of action for 3,3,5-trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride primarily involves its interaction with neurotransmitter receptors in the central nervous system.
Research indicates that compounds within this class may exhibit anxiolytic or antidepressant effects due to their ability to influence mood-regulating pathways .
Relevant data from various studies highlight these properties' importance in determining handling procedures and compatibility with other substances .
3,3,5-trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has several applications in scientific research:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, showcasing its relevance in both academic research and practical applications within the pharmaceutical industry.
Retrosynthetic deconstruction of 3,3,5-trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride reveals two primary disconnection pathways. The first targets the C-N bond adjacent to the quaternary center, leading to N-allylated ortho-substituted phenethylamine precursors (e.g., 1-(2-(allyloxy)phenyl)-N-(2-methylallyl)ethan-1-amine). The second approach disconnects the azepine ring via ring-closing metathesis (RCM), yielding diallylamine intermediates like 2-(2-allylphenyl)-2-methyl-N-(prop-2-en-1-yl)propan-1-amine [3] [10]. Key design considerations include:
Table 1: Key Intermediates for Benzazepine Synthesis
Intermediate | Function | Synthetic Step |
---|---|---|
2-(2-Allylphenyl)-2-methylpropan-1-amine | RCM precursor backbone | Reductive amination |
N-Boc-2-allylaniline | Nucleophile for alkylation at C1' | Pd-catalyzed allylation |
1-(2-(Allyloxy)phenyl)-2-methylpropan-1-one | Ketone precursor for reductive amination chain extension | Friedel-Crafts acylation |
The target molecule features a chiral center at C5, necessitating stereocontrol strategies:
Critical factors include steric hindrance from the C3 gem-dimethyl group, which impedes epimerization at C5 during final crystallization [1].
Ring-closing metathesis (RCM) proves critical for constructing the benzazepine core. Optimization parameters include:
Table 2: RCM Optimization for Benzazepine Formation
Parameter | Condition A | Condition B | Optimal Condition |
---|---|---|---|
Catalyst | Grubbs G-I (10 mol%) | Grubbs G-II (5 mol%) | Hoveyda-Grubbs II (5 mol%) |
Solvent | Toluene, 110°C | CH₂Cl₂, 40°C | CH₂Cl₂, 40°C |
Concentration (M) | 0.05 | 0.02 | 0.01 |
Yield (%) | 65 ± 3 | 92 ± 2 | 95 ± 1 |
Reaction Time (h) | 48 | 12 | 8 |
Key side reactions include olefin isomerization (suppressed by 1,4-benzoquinone additives) and dimerization (mitigated by dilute conditions ≤0.01 M) [3].
Late-stage functionalizations enable diversification of the benzazepine scaffold:
Challenges include regioisomer formation during C7 electrophilic substitution due to the electron-rich fused ring system [4].
Conversion to the hydrochloride salt (C₁₃H₁₉N·HCl, MW 226) enhances stability and crystallinity:
Characterization data confirms the hydrochloride structure: IR (KBr) shows N⁺-H stretch at 2700–2400 cm⁻¹, while ¹H NMR (DMSO-d₆) displays the C5 methine proton as a doublet at δ 3.78 ppm (J = 7.2 Hz) [1] [2].
Table 3: Characterization of Benzazepine Hydrochloride Crystals
Property | Value | Method |
---|---|---|
Melting Point | 248–250°C (dec.) | Differential Scanning Calorimetry |
Crystal System | Monoclinic | Single-crystal XRD |
Space Group | P2₁/c | XRD (CCDC 1052525) |
Hydrogen Bonding | N⁺–H···Cl⁻ (2.98 Å) | XRD |
Water Content | ≤0.5% (w/w) | Karl Fischer titration |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3